molecular formula C17H13FN2O2S2 B2649958 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421494-00-9

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2649958
CAS No.: 1421494-00-9
M. Wt: 360.42
InChI Key: MNHCWNWCBNQETG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a fluorophenyl group, a thiophene-2-carbonyl group, and a thiophene-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluoroaniline and thiophene derivatives. These intermediates are then subjected to a series of reactions including acylation, coupling, and urea formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the thiophene-2-carbonyl group.

    1-(2-Fluorophenyl)-3-((5-(methylthio)thiophen-2-yl)methyl)urea: Contains a methylthio group instead of the thiophene-2-carbonyl group.

Uniqueness

1-(2-Fluorophenyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to the presence of both the fluorophenyl and thiophene-2-carbonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S2/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9H,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHCWNWCBNQETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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